Cas no 63416-84-2 (4-(4-fluorophenyl)-2-methylbutan-2-amine)

4-(4-fluorophenyl)-2-methylbutan-2-amine structure
63416-84-2 structure
Product Name:4-(4-fluorophenyl)-2-methylbutan-2-amine
CAS No:63416-84-2
MF:C11H16FN
MW:181.249846458435
CID:1651456
PubChem ID:21314024
Update Time:2025-11-01

4-(4-fluorophenyl)-2-methylbutan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(4-Fluorophenyl)-2-methylpentan-2-amine
    • 4-(4-fluorophenyl)-2-methyl-2-butanamine
    • 3-(4-fluorophenyl)-1,1-dimethylpropanamine
    • AS01558
    • AG-G-35291
    • CTK5B9089
    • 4-(4-Fluorphenyl)-2-methyl-2-butanamin
    • 4-(4-fluorophenyl)-2-methylbutan-2-amine
    • SCHEMBL7210260
    • AB68856
    • EN300-1868997
    • 63416-84-2
    • Inchi: 1S/C11H16FN/c1-11(2,13)8-7-9-3-5-10(12)6-4-9/h3-6H,7-8,13H2,1-2H3
    • InChI Key: ZETGCYOYJHIWFW-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)CCC(C)(C)N

Computed Properties

  • Exact Mass: 195.14200
  • Monoisotopic Mass: 181.126677677g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.02000
  • LogP: 3.58600

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Additional information on 4-(4-fluorophenyl)-2-methylbutan-2-amine

Comprehensive Overview of 4-(4-fluorophenyl)-2-methylbutan-2-amine (CAS No. 63416-84-2): Properties, Applications, and Research Insights

4-(4-fluorophenyl)-2-methylbutan-2-amine, with the CAS number 63416-84-2, is a fluorinated organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound belongs to the class of arylalkylamines, characterized by a phenyl ring substituted with a fluorine atom and an amine functional group. Its unique structural features make it a subject of interest for researchers exploring neurochemical modulation and molecular interactions.

The compound's chemical structure includes a 4-fluorophenyl moiety attached to a 2-methylbutan-2-amine backbone. This combination of a fluorinated aromatic ring and a branched alkylamine chain contributes to its distinct physicochemical properties, such as lipophilicity and bioavailability. Researchers often investigate these traits to understand its potential in drug design and central nervous system (CNS) targeting.

In recent years, the scientific community has shown growing interest in fluorinated compounds due to their enhanced metabolic stability and binding affinity. 4-(4-fluorophenyl)-2-methylbutan-2-amine is no exception, with studies highlighting its role in receptor binding assays and enzyme inhibition studies. These applications align with current trends in precision medicine and personalized therapeutics, where fluorine's electronegativity plays a critical role in optimizing molecular interactions.

One of the most frequently asked questions about this compound revolves around its synthetic pathways. The synthesis of 4-(4-fluorophenyl)-2-methylbutan-2-amine typically involves multi-step organic reactions, including Grignard reactions, nucleophilic substitutions, and reductive amination. These methods are widely discussed in academic forums, reflecting the compound's relevance in advanced organic chemistry education and industrial R&D.

Another area of interest is the compound's potential pharmacological profile. While not yet approved for clinical use, preliminary studies suggest it may interact with neurotransmitter systems, particularly those involving monoamine transporters. This has led to speculative discussions about its utility in neurological research, though rigorous clinical trials would be necessary to validate any therapeutic claims.

From an industrial perspective, CAS 63416-84-2 is often procured by research laboratories and pharmaceutical companies for exploratory projects. Its demand is driven by the broader need for fluorine-containing building blocks in drug discovery. Online searches for this compound frequently include terms like "4-(4-fluorophenyl)-2-methylbutan-2-amine supplier" or "63416-84-2 technical data sheet," indicating its commercial relevance.

Environmental and safety considerations are also part of the discourse surrounding this compound. While it is not classified as hazardous under standard regulations, proper laboratory handling protocols are emphasized in material safety data sheets (MSDS). Researchers are advised to adhere to good laboratory practices (GLP) when working with this or any synthetic intermediate.

In summary, 4-(4-fluorophenyl)-2-methylbutan-2-amine (CAS No. 63416-84-2) represents a fascinating case study in modern medicinal chemistry. Its structural features, combined with the growing importance of fluorinated pharmaceuticals, ensure its continued relevance in both academic and industrial settings. Future research may uncover novel applications, particularly in the context of CNS-targeted therapies and molecular imaging.

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